molecular formula C12H14N2O2 B1266540 5-Phenyl-5-propylimidazolidine-2,4-dione CAS No. 5394-37-6

5-Phenyl-5-propylimidazolidine-2,4-dione

Cat. No. B1266540
CAS RN: 5394-37-6
M. Wt: 218.25 g/mol
InChI Key: NLEOJRZVVDXEBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Phenyl-5-propylimidazolidine-2,4-dione involves the reaction of phenyl isocyanates with specific nitriles under controlled conditions, followed by hydrolysis and rearrangement processes to form the desired imidazolidine-2,4-diones. This synthetic route has been demonstrated for related compounds, showcasing a method to access various substituted imidazolidine-2,4-diones with potential biological activities (Sedlák et al., 2005).

Molecular Structure Analysis

The molecular structure of 5-Phenyl-5-propylimidazolidine-2,4-diones has been characterized through spectroscopic methods, including 1H and 13C NMR spectroscopy. X-ray diffraction studies have verified the structure of closely related compounds, providing insights into the conformation and electronic distribution within the molecule, which are crucial for understanding its reactivity and interaction with biological targets (Sedlák et al., 2005).

Chemical Reactions and Properties

Imidazolidine-2,4-diones undergo various chemical reactions, including hydrolysis under alkaline conditions, which has been studied for understanding their stability and reactivity. The presence of electron-acceptor substituents can influence the reaction kinetics, indicating the sensitivity of these compounds to structural modifications (Sedlák et al., 2005).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are vital for the development of pharmaceutical compounds. While specific data on 5-Phenyl-5-propylimidazolidine-2,4-dione are not detailed, related compounds have been studied through crystallography to understand their solid-state properties and interactions, which are important for formulation and drug delivery considerations.

Chemical Properties Analysis

The chemical properties of 5-Phenyl-5-propylimidazolidine-2,4-dione, such as acidity, basicity, and reactivity with various chemical agents, are influenced by its molecular structure. The imidazolidine ring, phenyl, and propyl substituents contribute to its unique chemical behavior, affecting its biological activity and interaction with receptors or enzymes. Computational modeling and spectrophotometric techniques have been employed to study the electronic structure and predict the activity of similar compounds (Anil Kumar & Bhaskar, 2019).

Scientific Research Applications

  • Pharmacological Evaluation and Potential as Antidepressants/Anxiolytics

    • Synthesized derivatives of 5-Phenyl-5-propylimidazolidine-2,4-dione have been evaluated for their pharmacological properties. Specifically, certain compounds exhibited significant affinity for 5-HT1A and 5-HT2A receptors, indicating potential as antidepressants and/or anxiolytics (Czopek et al., 2010).
  • Synthesis and Chemical Structure Analysis

    • Research has been conducted on the synthesis of new substituted derivatives of 5-Phenyl-5-propylimidazolidine-2,4-dione. This includes studying their chemical structures and properties, such as NMR and X-ray diffraction analyses (Sedlák et al., 2005).
  • Potential as Dual Inhibitor in Cancer Therapy

    • Certain derivatives of 5-Phenyl-5-propylimidazolidine-2,4-dione have been identified as dual inhibitors of the Raf/MEK/ERK and the PI3K/Akt signaling pathways, indicating potential utility in cancer therapy (Li et al., 2010).
  • Aldose Reductase Inhibition and Antidiabetic Properties

    • Thiazolidine-2,4-dione derivatives with substitutions at the 5-position have shown promise as aldose reductase inhibitors, which is significant for antidiabetic applications (Sohda et al., 1982).
  • Electrochemical Behavior and Oxidation Studies

    • The electrochemical behavior of certain hydantoin derivatives related to 5-Phenyl-5-propylimidazolidine-2,4-dione has been examined, revealing insights into their redox processes and molecular interactions (Nosheen et al., 2012).
  • DNA Binding Studies and Potential Anticancer Applications

    • Studies have been conducted on the DNA binding affinity of imidazolidine derivatives, which could have implications for their use as anticancer drugs (Shah et al., 2013).
  • Anticonvulsant Activity and N-Mannich Bases

    • New N-Mannich bases derived from 5-Phenyl-5-propylimidazolidine-2,4-dione have shown significant anticonvulsant properties, indicating their potential in treating epilepsy (Byrtus et al., 2011).
  • Synthesis Methods and Pharmaceutical Applications

    • The synthesis of 5,5-diphenylimidazolidine-2,4-dione, a notable anticonvulsant drug, has been explored through various methods, contributing to the development of pharmaceutical applications (Ahmadi et al., 2014).

properties

IUPAC Name

5-phenyl-5-propylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-8-12(9-6-4-3-5-7-9)10(15)13-11(16)14-12/h3-7H,2,8H2,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEOJRZVVDXEBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277175
Record name 5-phenyl-5-propylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Phenyl-5-propylimidazolidine-2,4-dione

CAS RN

5394-37-6
Record name NSC1023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-phenyl-5-propylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Lao, J Gan - Journal of Chromatography A, 2009 - Elsevier
In this study, to demonstrate preparation strategy and improve understanding of chiral recognition mechanisms, triproline chiral stationary phases (CSPs) were evaluated with a series of …
Number of citations: 21 www.sciencedirect.com
W Laoa, J Ganb - Journal of Chromatography A, 2009 - academia.edu
In this study, to demonstrate preparation strategy and improve understanding of chiral recognition mechanisms, triproline chiral stationary phases (CSPs) were evaluated with a series of …
Number of citations: 0 www.academia.edu
JD Anderson - 2004 - search.proquest.com
Sodium (Na+) channels are large membrane-spanning proteins involved in the propagation and maintenance of cellular excitability and are able to switch between different states to …
Number of citations: 1 search.proquest.com

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